molecular formula C14H18N2O2 B4945809 N-cyclopentyl-N'-(2-methylphenyl)oxamide

N-cyclopentyl-N'-(2-methylphenyl)oxamide

Cat. No.: B4945809
M. Wt: 246.30 g/mol
InChI Key: IQNXPAIWNVNHBV-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-(2-methylphenyl)oxamide is a substituted oxamide derivative characterized by a cyclopentyl group attached to one amide nitrogen and a 2-methylphenyl group to the other. Oxamides, in general, are diamides of oxalic acid with the formula (-C(O)-NH-)₂, where substitution at the nitrogen atoms dictates their physicochemical and functional properties .

Key properties of oxamides include:

  • Solubility: Highly dependent on alkyl/aryl substitution. For example, unsubstituted oxamide is sparingly soluble in water, while tetraalkyl derivatives exhibit hygroscopicity and solubility in nonpolar solvents .
  • Thermal Stability: Melting points range widely, with N,N'-dialkyl derivatives subliming near 150°C and tetraalkyl derivatives melting at ~50°C .
  • Electronic Properties: Substituents influence UV absorption and emission characteristics, with trans-planar oxamides (e.g., N,N'-dimethyloxamide) showing red-shifted transitions compared to simple amides .

For this compound, the bulky cyclopentyl and aromatic 2-methylphenyl groups likely enhance steric hindrance, reducing solubility in polar solvents while increasing stability in nonpolar environments.

Properties

IUPAC Name

N-cyclopentyl-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-6-2-5-9-12(10)16-14(18)13(17)15-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNXPAIWNVNHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Benzyl-N'-(2-hydroxyphenyl)oxamide (CAS 142071-84-9)

  • Structure : Features a benzyl group and a 2-hydroxyphenyl substituent.
  • Key Differences: The hydroxyl group in the 2-hydroxyphenyl moiety introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the methyl group in N-cyclopentyl-N'-(2-methylphenyl)oxamide. The benzyl group (aromatic) vs.

N'-(2-Ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS 23949-66-8)

  • Structure : Contains ethoxy and ethylphenyl groups.
  • Ethylphenyl vs. methylphenyl substituents may result in higher lipophilicity, impacting applications in agrochemicals or pharmaceuticals .

N,N'-Dimethyloxamide

  • Structure : Simplest dialkyl oxamide with methyl groups.
  • Key Differences :
    • UV Absorption : N,N'-Dimethyloxamide exhibits a red shift of ~6300 cm⁻¹ in the π→π* transition compared to acetamide, attributed to conjugation between the two amide groups .
    • Solubility : More soluble in polar solvents than tetraalkyl derivatives but less than hydroxyl- or ethoxy-substituted analogs .

Comparative Data Table

Compound Substituents Melting Point (°C) Solubility Profile UV λmax (nm) Key Applications
This compound Cyclopentyl, 2-methylphenyl ~100–150 (est.) Low in water, moderate in organic solvents ~250–310 (est.) Agrochemical intermediates, materials science
N-Benzyl-N'-(2-hydroxyphenyl)oxamide Benzyl, 2-hydroxyphenyl N/A Moderate in polar solvents ~260–320 Pharmaceutical research
N,N'-Dimethyloxamide Methyl, methyl ~150 Soluble in polar solvents ~240–300 Fertilizers, polymer additives
Tetraethyloxamide Ethyl, ethyl ~50 Hygroscopic, soluble in nonpolar solvents ~220–280 Electrochemical studies

Research Findings and Functional Insights

Electronic and Spectroscopic Behavior

  • Substituted oxamides exhibit red-shifted UV absorption due to extended conjugation. For example, N,N'-dimethyloxamide shows a 6300 cm⁻¹ red shift compared to acetamide, while this compound likely has even broader absorption due to aryl conjugation .

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